molecular formula C12H18N2O B1517055 1-(4-(Aminomethyl)phenyl)piperidin-4-ol CAS No. 871013-57-9

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Cat. No. B1517055
M. Wt: 206.28 g/mol
InChI Key: BIIAKXLPAKKIDO-UHFFFAOYSA-N
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Description

“1-(4-(Aminomethyl)phenyl)piperidin-4-ol” is an organic compound with the molecular weight of 206.29 . It is also known by its IUPAC name "1-[4-(aminomethyl)phenyl]-4-piperidinol" . It is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of similar piperidin-4-ol derivatives has been reported in the literature . For instance, a series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Molecular Structure Analysis

The InChI code for “1-(4-(Aminomethyl)phenyl)piperidin-4-ol” is "1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2" . This indicates the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“1-(4-(Aminomethyl)phenyl)piperidin-4-ol” is a powder that is stored at room temperature .

Scientific Research Applications

Aminolysis of Phenyl Diphenylphosphinates

A study conducted on the aminolysis of X-substituted phenyl diphenylphosphinates provides insights into the kinetics and mechanisms of reactions involving amines, potentially relevant to the chemical transformations of compounds like "1-(4-(Aminomethyl)phenyl)piperidin-4-ol" (Um et al., 2009).

Biological Activities of Oxadiazole Derivatives

Research into the synthesis and biological evaluation of oxadiazole derivatives, including those with piperidinyl moieties, underscores the potential pharmacological applications of structurally similar compounds, indicating areas where "1-(4-(Aminomethyl)phenyl)piperidin-4-ol" might find relevance (Khalid et al., 2016).

Synthesis and CNS Activity of Piperidine Derivatives

The synthesis of various piperidine derivatives for evaluation as central nervous system depressants highlights the interest in this class of compounds for developing new therapeutic agents, suggesting possible research directions for "1-(4-(Aminomethyl)phenyl)piperidin-4-ol" (Maddox et al., 1965).

Anti-inflammatory Piperidine Derivatives

A study on the anti-inflammatory properties of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives points to the potential of "1-(4-(Aminomethyl)phenyl)piperidin-4-ol" in the development of new anti-inflammatory or analgesic drugs (2002).

Spectroscopic and Biological Evaluation

An investigation into the molecular structure, spectroscopic properties, and biological activities of a piperidine derivative emphasizes the importance of structural analysis and biological evaluation in understanding the potential applications of compounds like "1-(4-(Aminomethyl)phenyl)piperidin-4-ol" (Janani et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-(4-(Aminomethyl)phenyl)piperidin-4-ol”, is an important task of modern organic chemistry . Future research could focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAKXLPAKKIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651413
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

CAS RN

871013-57-9
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)phenyl]piperidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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